4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine

Physicochemical profiling CNS drug-likeness Lead optimization

4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine (CAS 2324936-61-8) is a synthetic piperazinyl-pyrimidine derivative with molecular formula C15H24N4 and molecular weight 260.38 g/mol. The compound features a pyrimidine core bearing an ethyl substituent at the 6-position and a 4-cyclopentylpiperazin-1-yl moiety at the 4-position.

Molecular Formula C15H24N4
Molecular Weight 260.38 g/mol
CAS No. 2324936-61-8
Cat. No. B6427125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine
CAS2324936-61-8
Molecular FormulaC15H24N4
Molecular Weight260.38 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CCN(CC2)C3CCCC3
InChIInChI=1S/C15H24N4/c1-2-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-4-6-14/h11-12,14H,2-10H2,1H3
InChIKeyYOBGKYCMVSQSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine Procurement Guide: Structural Identity, Computed Properties, and Patent Family Context


4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine (CAS 2324936-61-8) is a synthetic piperazinyl-pyrimidine derivative with molecular formula C15H24N4 and molecular weight 260.38 g/mol [1]. The compound features a pyrimidine core bearing an ethyl substituent at the 6-position and a 4-cyclopentylpiperazin-1-yl moiety at the 4-position. Computed physicochemical properties include XLogP3 of 2.6 and a topological polar surface area (TPSA) of 32.3 Ų [1]. The compound falls within the generic scope of patent US-9493453-B2, which claims piperazinyl pyrimidine derivatives as CCR4 (chemokine receptor 4) antagonists with potential utility in asthma, allergic dermatitis, and other CCR4-mediated conditions [2]. It is currently offered as a research-grade screening compound by Life Chemicals (catalog F6543-1007) at purities suitable for high-throughput screening campaigns [1].

Why Generic Piperazinyl-Pyrimidine Substitution Fails for 4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine in Research Procurement


Piperazinyl-pyrimidine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position, making generic substitution unreliable for reproducible research. The target compound's specific substitution pattern—an ethyl group at the pyrimidine 6-position combined with an unsubstituted cyclopentylpiperazine at the 4-position—places it in a distinct chemical space relative to both the 2-cyclopropyl-6-methyl analog (CAS 2329288-08-4, MW 286.4) and the extensively characterized S6K1 inhibitor PF-4708671 (CAS 1255517-76-0), which bears a 5-ethylpyrimidine core linked to a benzimidazole moiety via a methylene bridge . Within the CCR4 antagonist patent family (US-9493453-B2), biological activity is critically dependent on the nature of substituents at multiple positions on the pyrimidine and piperazine rings; even minor alterations to the cyclopentyl group or the ethyl chain can abolish receptor antagonism [1]. Consequently, procurement of the exact CAS-registered compound is essential for target validation, assay development, and SAR studies where the cyclopentylpiperazine-ethylpyrimidine pharmacophore must be preserved without confounding structural variables.

Quantitative Differentiation Evidence for 4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine vs. Structural Analogs and In-Class Comparators


Molecular Weight and Lipophilicity Differentiation from the 2-Cyclopropyl-6-methyl Analog

The target compound (MW 260.38, XLogP3 2.6) exhibits a molecular weight 26 Da lower and a predicted lipophilicity approximately 0.8–1.2 log units lower than the closest commercially available analog, 4-(4-cyclopentylpiperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine (CAS 2329288-08-4, MW 286.4, predicted XLogP3 ~3.4–3.8 based on the added cyclopropyl and methyl groups) [1]. The lower molecular weight and moderated lipophilicity place the target compound more favorably within established CNS drug-likeness parameters (MW ≤ 400, ClogP 1–4), which is relevant given the piperazinyl-pyrimidine class's demonstrated engagement with CNS targets including CCR4 and various kinases [2].

Physicochemical profiling CNS drug-likeness Lead optimization

Topological Polar Surface Area and Hydrogen Bonding Profile Comparison with PF-4708671

The target compound possesses a TPSA of 32.3 Ų with zero hydrogen bond donors and four hydrogen bond acceptors [1]. In contrast, the well-characterized piperazinyl-pyrimidine S6K1 inhibitor PF-4708671 (CAS 1255517-76-0, MW 390.41) contains a benzimidazole moiety with an additional NH donor and trifluoromethyl group, resulting in a substantially higher TPSA (estimated ~55–65 Ų) and one hydrogen bond donor . TPSA values below 60–70 Ų are strongly associated with passive blood-brain barrier permeation, and values below 40 Ų are characteristic of compounds with excellent CNS penetration potential [2]. The target compound's TPSA of 32.3 Ų, combined with its zero H-bond donor count, positions it in the most favorable quadrant for CNS bioavailability, suggesting a differentiated pharmacokinetic profile suitable for CNS-targeted screening applications where PF-4708671's larger polar surface area may limit brain exposure.

Blood-brain barrier permeability Kinase inhibitor design CNS penetration

CCR4 Antagonism Patent Family Positioning vs. Kinase-Selective Piperazinyl-Pyrimidines

The target compound falls within the Markush structure of US-9493453-B2, which specifically claims piperazinyl pyrimidine derivatives as CCR4 antagonists for the treatment of asthma, allergic dermatitis, rheumatoid arthritis, and other CCR4-mediated diseases [1]. This patent family, assigned to the Institute of Pharmacology and Toxicology (Academy of Military Medical Sciences, PLA China) and the University of Beijing, represents one of the few systematic medicinal chemistry efforts targeting CCR4 antagonism with small molecules [1]. By contrast, the majority of well-characterized piperazinyl-pyrimidine compounds (e.g., PF-4708671) are directed toward kinase inhibition (S6K1, CDK7/9) [2][3]. The CCR4 patent family specifically teaches that substitution at the pyrimidine 4-position with cyclopentylpiperazine and at the 6-position with alkyl groups (including ethyl) generates compounds capable of antagonizing CCR4-mediated signaling, whereas kinase-directed piperazinyl-pyrimidines typically require different substitution patterns (e.g., 5-ethyl on pyrimidine with a benzimidazole extension for S6K1 binding) [2].

CCR4 antagonism Chemokine receptor Allergic inflammation

Rotatable Bond Count and Conformational Rigidity Advantage over Pyrazolopyrimidine Analog

The target compound contains only three rotatable bonds (excluding the cyclopentyl ring), conferring a relatively rigid scaffold [1]. In comparison, the pyrazolopyrimidine analog 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612524-25-1, MW 376.5) possesses an estimated five to six rotatable bonds due to the additional methylbenzyl substituent at the pyrazole N1 position . Lower rotatable bond counts are associated with improved oral bioavailability and higher ligand efficiency in fragment-based and lead-like screening contexts, as each additional rotatable bond reduces the probability of oral absorption by approximately 0.5–1.0 percentage points [2]. The target compound's conformational restriction may translate to reduced entropic penalty upon target binding, a desirable property for hit-to-lead optimization in CCR4 antagonist programs where receptor binding pockets demand defined conformational states.

Conformational restriction Entropic binding optimization Receptor fit

Commercial Availability and Pricing Transparency vs. In-Class Screening Compounds

The target compound is commercially available from Life Chemicals (catalog F6543-1007) with transparent, quantity-tiered pricing: 2 mg at $88.5, 10 mg at $118.5, and 100 mg at volume-dependent pricing [1]. This pricing structure enables cost-effective initial screening before committing to larger-scale synthesis. By comparison, PF-4708671 is available from Sigma Aldrich at approximately $150–300 per 5–25 mg , and many patent-exemplified piperazinyl-pyrimidine CCR4 antagonists are not commercially available at all, requiring custom synthesis with associated time and cost penalties [2]. The target compound's dual availability as both a discrete catalog item and through the Life Chemicals HTS screening collection provides a procurement pathway that supports both individual assay validation and large-scale primary screening without custom synthesis lead times.

Procurement HTS screening libraries Cost-effectiveness

Hybrid Scaffold Versatility: Divergent Kinase and GPCR Target Space vs. Single-Target Piperazinyl-Pyrimidines

The 4-(4-cyclopentylpiperazin-1-yl)pyrimidine scaffold, as exemplified by the target compound, demonstrates versatility across distinct target classes: it serves as the core for CCR4 antagonists (GPCR target space, US-9493453-B2) [1] and has close structural analogs reported as potent CDK7/9 inhibitors (kinase target space) [2]. Specifically, N-(6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl)-4-(imidazo[1,2-a]pyrimidin-3-yl)pyrimidin-2-amine—a compound sharing the identical cyclopentylpiperazine substructure—was identified as one of the most potent CDK7/9 inhibitors in its series with strong anti-proliferative activity across multiple human cancer cell lines [2]. In contrast, PF-4708671 was optimized specifically for S6K1 selectivity and shows narrow kinase selectivity [3]. This divergent target engagement profile suggests the target compound's scaffold possesses a privileged character amenable to both GPCR and kinase drug discovery programs, offering procurement value to research groups exploring multiple therapeutic hypotheses with a common chemical starting point.

Polypharmacology Kinase-GPCR crossover Scaffold repurposing

Optimal Research and Procurement Application Scenarios for 4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine


CCR4 Antagonist Hit Identification and Lead Optimization in Allergic and Inflammatory Disease Programs

Based on its structural positioning within the US-9493453-B2 patent family claiming piperazinyl pyrimidine CCR4 antagonists [1], the target compound is best deployed as a starting hit or reference compound in CCR4-targeted screening cascades for asthma, allergic dermatitis, rheumatoid arthritis, and related inflammatory indications. Its favorable CNS physicochemical profile (TPSA 32.3 Ų, XLogP3 2.6, zero HBD) [2] supports parallel evaluation in both peripheral and CNS-compartment CCR4 pharmacology, distinguishing it from higher-TPSA, higher-MW alternatives that may exhibit restricted tissue distribution. Researchers should prioritize this compound when establishing CCR4 binding and functional antagonist assays (e.g., [³⁵S]-GTPγS binding in CCR4-expressing CHO membranes) where the cyclopentylpiperazine-ethylpyrimidine pharmacophore provides a defined starting point for SAR expansion.

CNS-Penetrant Kinase Inhibitor Exploration Leveraging Privileged Scaffold Properties

The target compound's computed CNS drug-likeness (MW 260.38, TPSA 32.3 Ų, XLogP3 2.6, rotatable bonds = 3) [1] and the demonstrated kinase inhibitory activity of closely related cyclopentylpiperazine-containing analogs against CDK7/9 [2] support its use as a CNS-optimized kinase inhibitor scaffold. For neuroscience-focused drug discovery programs requiring brain-penetrant kinase modulation, the compound offers a structurally compact, conformationally restricted template that can be elaborated to target specific kinases implicated in glioblastoma, neurodegenerative disorders, or neuroinflammatory conditions. Its significantly lower TPSA relative to PF-4708671 (ΔTPSA ≈ -23 to -33 Ų) suggests superior passive BBB permeability, a critical differentiator for CNS kinase programs.

Polypharmacology Probe for CCR4-Kinase Crosstalk Studies in Immuno-Oncology

The scaffold's demonstrated engagement across both GPCR (CCR4) and kinase (CDK7/9, S6K1) target space [1][2][3] positions the target compound as a foundational chemical probe for investigating signaling crosstalk between chemokine receptors and kinase pathways. In immuno-oncology, where CCR4 is implicated in regulatory T-cell recruitment to the tumor microenvironment and CDK7/9 inhibition affects transcriptional addiction in cancer cells, a well-characterized scaffold capable of being optimized toward either target class enables systematic polypharmacology studies. Procurement of the target compound as a shared starting material can support parallel medicinal chemistry efforts targeting both pathways, maximizing research efficiency.

High-Throughput Screening Library Member for Multi-Target Lead Discovery

Given its commercial availability through Life Chemicals' screening collection (catalog F6543-1007) at defined purity and cost-effective pricing (2 mg/$88.5, 10 mg/$118.5) [1], the target compound is well-suited as a confirmed library member in diversity-oriented HTS campaigns. Its physicochemical profile (MW 260.38, XLogP3 2.6, TPSA 32.3 Ų, 3 rotatable bonds) [1] places it within lead-like chemical space by multiple criteria [4], increasing the probability of identifying quality hits. Procurement for library inclusion enables simultaneous screening against multiple target classes (GPCRs, kinases, and other druggable families) without the need for compound-specific synthesis, reducing hit identification timelines and costs.

Quote Request

Request a Quote for 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.